methyl 3-[(1H-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate
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Overview
Description
Methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate is a compound that features a benzotriazole moiety, which is known for its versatility in synthetic chemistry. Benzotriazole derivatives are widely used in various fields due to their stability and ability to participate in numerous chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with methylamine and benzotriazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzotriazole moiety can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can modify the benzotriazole moiety .
Scientific Research Applications
Methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate involves its interaction with molecular targets through the benzotriazole moiety. This moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methylbenzotriazole: Known for its inhibitory effects on protease enzymes.
Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Used as a ligand in click chemistry.
Uniqueness
Methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate is unique due to its specific combination of a benzotriazole moiety with a bromobenzoate structure, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H13BrN4O2 |
---|---|
Molecular Weight |
361.19 g/mol |
IUPAC Name |
methyl 3-(benzotriazol-1-ylmethylamino)-4-bromobenzoate |
InChI |
InChI=1S/C15H13BrN4O2/c1-22-15(21)10-6-7-11(16)13(8-10)17-9-20-14-5-3-2-4-12(14)18-19-20/h2-8,17H,9H2,1H3 |
InChI Key |
ALOHSDFLTUJXBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)NCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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